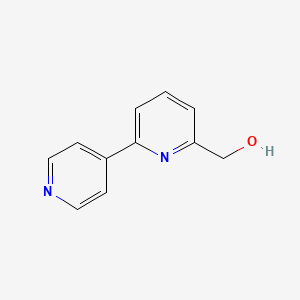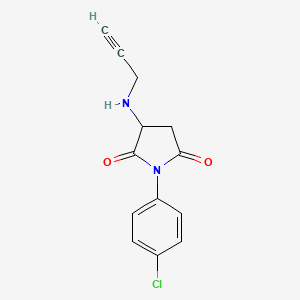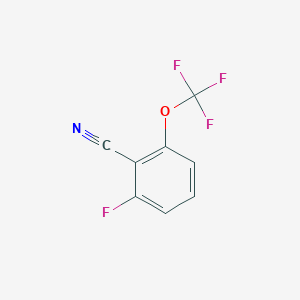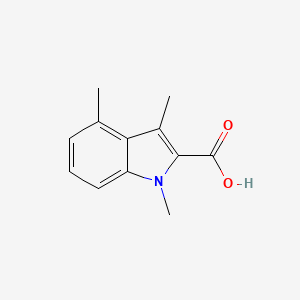
2-Hydroxymethyl-6-(pyridin-4-YL)pyridine
Descripción general
Descripción
2-Hydroxymethyl-6-(pyridin-4-YL)pyridine is a derivative of pyridine, which is a basic heterocyclic organic compound . It is a valuable chemical precursor used for the preparation of metal complexes, catalysts, biopolymers, and active pharmaceutical ingredients . It has been found to have hypoglycemic activity and potential apoptotic effect in human leukemia cells .
Synthesis Analysis
The synthesis of 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine can be achieved through a one-pot biocatalytic process from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .Molecular Structure Analysis
The molecular structure of 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine consists of a pyridine linked to a pyrimidine by a bond . The empirical formula is C6H7NO .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine include a boiling point of 112-113°C/16 mmHg, a density of 1.131 g/mL at 25°C, and a refractive index of n20/D 1.543 (lit.) .Aplicaciones Científicas De Investigación
Magnetic and Optical Properties in Lanthanide Clusters
- 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine has been used in lanthanide chemistry, creating clusters with unique sandglass-like topology. These structures display dual physical properties, such as single-molecule magnetism behavior in Dy(III) clusters and intense red photoluminescence in Eu(III) analogues (Alexandropoulos et al., 2011).
Vibrational and Electronic Structure Analysis
- Comprehensive studies have been conducted on the vibrational, conformational, and electronic structures of 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine, using spectroscopic and theoretical methods. This research provides insights into molecular electrostatic potential, electron density distribution, and chemical reactivity (Arjunan et al., 2012).
Synthesis and Biological Evaluation of Compounds
- In a study exploring condensation reactions involving 2-acetylpyridine and 2-formylpyridine, derivatives including 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine were synthesized. These compounds demonstrated moderate antifungal activity and potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
Luminescent Lanthanide Compounds for Biological Sensing
- Research into 2,6-bis(pyrazolyl)pyridines and related ligands has highlighted their use in luminescent lanthanide compounds, beneficial for biological sensing applications. The unique properties of these compounds offer alternatives to more widely investigated terpyridines (Halcrow, 2005).
Biomimetic Models for [Fe]hydrogenase
- 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine has been integral in synthesizing model complexes for [Fe]hydrogenase, a crucial enzyme in biological hydrogen processing. These studies contribute to understanding the enzyme's functionality and potential applications in hydrogen energy (Song et al., 2012).
Formation of Pyridin-3-ols in Foods
- Studies on the conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol help explain the formation of pyridin-3-ols in foods like honey, highlighting the importance of understanding food chemistry and safety (Hidalgo et al., 2020).
Antiproliferative and Catalytic Activities
- Copper(ii) complexes with derivatives of 2,2':6',2''-terpyridine, including 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine, have been synthesized and studied for their antiproliferative effects against human carcinomas and catalytic activities in oxidation reactions (Choroba et al., 2019).
Safety And Hazards
Direcciones Futuras
The future directions for 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine could involve further exploration of its potential applications in the synthesis of fine and specialty chemicals, and active pharmaceutical ingredients . Additionally, research could focus on improving the efficiency and sustainability of its synthesis process .
Propiedades
IUPAC Name |
(6-pyridin-4-ylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-10-2-1-3-11(13-10)9-4-6-12-7-5-9/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTHBIAIJDJBRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxymethyl-6-(pyridin-4-YL)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B1404467.png)
![7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1404470.png)
![1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1404473.png)
![2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene](/img/structure/B1404474.png)




![1-[2-(Dimethylamino)pyridin-3-yl]ethanone](/img/structure/B1404483.png)

![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)

![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)